2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide group, a methoxy group, and a tetramethylpiperidinyl group
Mechanism of Action
Target of Action
It is related to the compound 2,2,6,6-tetramethylpiperidine-1-oxyl (tempo), which is a typical piperidine class nitroxide radical . TEMPO is known to capture free radicals and quench singlet oxygen .
Mode of Action
The related compound tempo is a very effective oxidation catalyst, capable of oxidizing primary alcohols to aldehydes and secondary alcohols to ketones .
Biochemical Pathways
Tempo is known to be involved in various alcohol and polyol oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to form the benzenesulfonamide core. This is typically achieved by reacting the benzene derivative with sulfuric acid or chlorosulfonic acid under controlled conditions.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Attachment of the Tetramethylpiperidinyl Group: The final step involves the attachment of the tetramethylpiperidinyl group. This is usually done through a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzenesulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-tetramethylpiperidine: A related compound with similar structural features but lacking the benzenesulfonamide group.
2-methoxy-4-methylphenol: Shares the methoxy and methyl groups but differs in the overall structure.
Uniqueness
2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tetramethylpiperidinyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-12-7-8-14(22-6)15(9-12)23(20,21)18-13-10-16(2,3)19-17(4,5)11-13/h7-9,13,18-19H,10-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPXDNBRUUTWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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